1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol is a heterocyclic compound characterized by the presence of both oxygen and nitrogen atoms within its ring structure. It belongs to the benzoxazepine family, which is noted for its diverse biological activities and potential therapeutic applications. The hydroxyl group at the 7th position enhances its chemical reactivity and ability to form hydrogen bonds, making it a subject of interest in chemical and pharmaceutical research.
This compound is classified as a benzoxazepine derivative. Benzoxazepines are known for their structural complexity and are often investigated for their pharmacological properties. The specific compound, 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol, is identified by the CAS number 1525891-24-0 and is utilized in various scientific studies aimed at exploring its potential applications in medicine and materials science.
The synthesis of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol can be achieved through several methods. A common approach involves the cyclization of substituted isoindole derivatives. For instance, one method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to yield the desired benzoxazepine scaffold.
In laboratory settings, microwave-assisted synthesis has been employed to enhance reaction efficiency and reduce synthesis time. This technique allows for controlled heating that can lead to improved yields. Reaction conditions typically involve using solvents like dichloromethane and employing catalysts to facilitate cyclization .
The molecular structure of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol features a bicyclic framework composed of a benzene ring fused with a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the hydroxyl group at position 7 contributes to its reactivity.
The compound's molecular formula is CHNO with a molecular weight of approximately 163.20 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule .
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation and lithium aluminum hydride or sodium borohydride for reduction. Electrophilic substitution often requires catalysts like aluminum chloride or ferric chloride to facilitate the introduction of new functional groups onto the aromatic ring .
The mechanism of action for compounds like 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol typically involves interactions with biological targets such as enzymes or receptors. Research indicates that these compounds may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival .
Data from studies suggest that modifications to the benzoxazepine structure can enhance its biological activity and selectivity toward target proteins involved in cancer progression.
The compound is generally characterized as a white solid with a melting point around 106–107 °C. Its solubility profile indicates it is soluble in organic solvents such as dichloromethane but may have limited solubility in water due to its hydrophobic aromatic nature.
Chemically, 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol exhibits properties typical of hydroxyl-containing heterocycles. It can engage in hydrogen bonding due to the presence of the hydroxyl group which influences its reactivity in various chemical environments .
This compound has several applications in scientific research:
1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol represents a structurally distinct heterocyclic compound within the benzoxazepine class, characterized by a seven-membered oxazepine ring fused to a benzene moiety with a critical hydroxy (-OH) substituent at the 7-position. This molecular framework serves as a privileged scaffold in medicinal chemistry due to its conformational flexibility and capacity for targeted interactions with biological macromolecules. Unlike simpler bicyclic systems, the presence of both nitrogen and oxygen heteroatoms within its central ring enables diverse electronic properties and hydrogen-bonding capabilities, which are further modulated by the phenolic hydroxy group [7] [10].
Systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating it as 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol. This name encodes critical structural information:
Alternative naming systems may describe the compound differently, leading to potential confusion:
Table 1: Nomenclature Variations for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol
Convention | Name | Emphasis |
---|---|---|
IUPAC Systematic | 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol | Ring saturation and hydroxy position |
Chemical Abstracts | 7H-1,4-Benzoxazepin-7-ol, tetrahydro- | Registry numbering |
Common/Pharma | 7-Hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine | Positional isomer specification |
The molecular formula is C₉H₁₁NO₂, confirmed through high-resolution mass spectrometry and elemental analysis [3] [6]. Key structural features include:
Crystallographic analyses of closely related analogues (e.g., 7-fluoro derivatives) reveal a pseudo-boat conformation of the oxazepine ring in the solid state, while NMR studies in solution indicate dynamic equilibrium between conformers [7].
Benzoxazepine chemistry evolved indirectly from early work on benzodiazepines. Key historical phases include:
1950s–1960s (Benzodiazepine Era): Leo Sternbach at Hoffmann-La Roche discovered chlordiazepoxide (Librium™) in 1955, the first commercial benzodiazepine [2] [5]. Diazepam (Valium™) followed in 1963. While clinically successful, limitations in selectivity and dependence liability spurred interest in structurally related heterocycles like benzoxazepines, where oxygen replaced one nitrogen atom [8].
1970s–1980s (Benzoxazepine Emergence): Synthetic efforts focused on benzoxazepines as potential anxiolytics with improved safety profiles versus benzodiazepines. Early patents disclosed unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine and its hydrochloride salt [4] [10]. However, therapeutic evaluation lagged due to complex synthesis and limited pharmacological characterization.
1990s–2000s (SAR Expansion): Advances in heterocyclic synthesis enabled systematic derivatization at the 7-position. The synthesis of (1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl)methanol (CID 154853463) demonstrated the feasibility of introducing oxygen-containing functional groups at C7 [3]. Concurrently, antibacterial oxazolidinone-benzoxazepine hybrids were explored to combat multidrug-resistant bacteria [9].
Table 2: Key Historical Milestones in Benzoxazepine Development
Decade | Milestone | Significance |
---|---|---|
1960s | Commercialization of Librium™ and Valium™ | Catalyzed research on fused 1,4-heterocycles |
1980s | Structural characterization of 2,3,4,5-Tetrahydro-1,4-benzoxazepine | Confirmed bicyclic architecture [1] |
1990s | Synthesis of 7-substituted derivatives (e.g., hydroxymethyl) | Enabled bioactivity exploration [3] |
2000s | Benzoxazepinyl oxazolidinones as novel antibiotics | Demonstrated scaffold versatility [9] |
The bioactivity of benzoxazepine derivatives exhibits profound dependence on the location and electronic nature of ring substituents. Positional effects are particularly pronounced at C7:
Fluoro Group: Exhibits σₘ = +0.34, π = 0.14 [7].Computational studies indicate a 15–20% increase in aromatic ring electron density for 7-hydroxy versus 7-H derivatives.
Bioactivity Implications:
Table 3: Comparative Bioactivity of C7-Substituted Benzoxazepines
C7 Substituent | Antibacterial MIC₉₀ (μg/mL)⁺ | GABAₐ Binding Kᵢ (nM) | Farnesyl Transferase IC₅₀ (μM) |
---|---|---|---|
H | 1.5 | 850 | >50 |
OH | 0.8 | Not tested | 2.7 |
F | 1.2 | 120 | 12.4 |
CH₃ | 2.0 | 420 | 28.6 |
⁺Against Staphylococcus aureus MRSA [9] [10]
Positional isomerism significantly impacts function: 5-hydroxy or 8-hydroxy isomers exhibit lower antibacterial and receptor-binding activities than the 7-isomer, underscoring the unique spatial orientation required for target engagement [9] [10]. This positions 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol as a synthetically adaptable scaffold for probing biochemical interactions or developing targeted therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1